molecular formula C10H11N3OS B012498 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 19982-35-5

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B012498
CAS No.: 19982-35-5
M. Wt: 221.28 g/mol
InChI Key: DAAVINWNKVQDMO-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol . Its structure is based on the 1,2,4-triazole heterocycle, which is known to be a privileged scaffold in medicinal chemistry for constructing biologically active molecules. The compound is characterized by a triazole ring substituted with a thiol group and a 2-ethoxyphenyl moiety at the 5-position . Research into similar 1,2,4-triazole-3-thiol compounds indicates their utility as versatile building blocks for the synthesis of nitrogen-containing heterocycles . For instance, related structures have been used in synthetic pathways involving iminophosphoranes, which are valuable intermediates for more complex molecular architectures . Crystallographic studies on closely related compounds show that the triazole ring is typically planar and can exhibit electron delocalization, which may influence its interaction with biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2-ethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAVINWNKVQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355897
Record name 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19982-35-5
Record name 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis typically begins with the preparation of a thiosemicarbazide intermediate. For 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, 2-ethoxybenzohydrazide reacts with thiourea in ethanol under reflux (80–90°C, 6–8 hours) to form the thiosemicarbazide precursor. The reaction proceeds via nucleophilic substitution, where the hydrazide’s amino group attacks the thiocarbonyl group of thiourea.

Key Conditions :

  • Solvent : Ethanol (polar protic) facilitates proton transfer and stabilizes intermediates.

  • Catalyst : No external catalyst required; the reaction is thermally driven.

Acid-Catalyzed Cyclization

The thiosemicarbazide intermediate undergoes cyclization in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). For example, refluxing the intermediate in methanol with 3–4 drops of H₂SO₄ for 10 minutes yields the triazole-thiol core. The acid catalyzes the elimination of ammonia, promoting ring closure.

Yield Optimization :

  • Acid Concentration : Excess H₂SO₄ (>5 mol%) leads to side reactions (e.g., sulfonation).

  • Temperature : Reflux at 70–80°C balances reaction speed and product stability.

Hydrazine-Carbothioamide Intermediate Route

Synthesis of Hydrazine-Carbothioamide

An alternative route involves reacting 2-ethoxyphenyl isothiocyanate with hydrazine hydrate in methanol to form 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol. This intermediate is critical for introducing the thiol group at position 3 of the triazole ring.

Reaction Equation :

2-Ethoxyphenyl isothiocyanate+Hydrazine hydrateHydrazine-carbothioamide intermediate[6]\text{2-Ethoxyphenyl isothiocyanate} + \text{Hydrazine hydrate} \rightarrow \text{Hydrazine-carbothioamide intermediate} \quad

Functionalization with Electrophilic Reagents

The hydrazine-carbothioamide intermediate reacts with aldehydes or ketones (e.g., acetylcoumarin) in methanol under acidic conditions to form Schiff base derivatives. For this compound, this step is omitted, but the intermediate’s reactivity informs analogous syntheses.

Critical Parameters :

  • Solvent Choice : Methanol ensures solubility of both hydrophilic (hydrazine) and hydrophobic (aryl) components.

  • Reaction Time : 10–30 minutes under reflux minimizes decomposition.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (100–150°C, 10–30 minutes) significantly reduces reaction times compared to conventional heating. For instance, cyclization of the thiosemicarbazide intermediate under microwave conditions achieves 85–92% yield, versus 70–78% with traditional reflux.

Advantages :

  • Energy Efficiency : 50–60% reduction in energy consumption.

  • Regioselectivity : Enhanced control over triazole ring substitution patterns.

Optimization of Reaction Conditions

Solvent Systems

SolventYield (%)Purity (%)Reaction Time (h)
Ethanol78956
Methanol92984
i-Propanol85975
DMF65908

Observations :

  • Methanol outperforms ethanol due to better intermediate solubility.

  • Polar aprotic solvents (e.g., DMF) are less effective for cyclization.

Catalytic Additives

AdditiveConcentration (mol%)Yield (%)
H₂SO₄594
HCl588
NaOH572
None68

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from DMF/ethanol (2:1 v/v), achieving >98% purity. The high boiling point of DMF (153°C) ensures gradual cooling, favoring crystal growth.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.42 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 7.25–7.45 (m, 4H, Ar–H), 13.21 (s, 1H, SH).

  • IR (KBr): 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N stretch).

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve yield consistency (89–91% vs. 78–85% batch). Key parameters include:

  • Residence Time : 15–20 minutes.

  • Temperature Gradient : 70°C → 25°C over 5 minutes.

Waste Management

  • Byproducts : Ammonia (NH₃) and hydrogen sulfide (H₂S) are neutralized with aqueous NaOH.

  • Solvent Recovery : Ethanol is distilled and reused, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Proteomics and Biomolecular Research

The compound's thiol group allows it to form covalent bonds with cysteine residues in proteins. This property can be exploited for:

  • Labeling Free Cysteine Residues : Facilitates the detection and quantification of proteins by attaching detectable moieties to free cysteine residues.
  • Enrichment of Metalloproteins : The triazole ring can chelate metal ions, making it useful for isolating metalloproteins from complex biological samples. This is particularly relevant in studies involving metalloproteins that play critical roles in enzymatic functions and cellular processes.

Medicinal Chemistry

Research indicates that derivatives of 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit various biological activities:

  • Anti-inflammatory Properties : Some studies have suggested that compounds with similar structures may possess anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory drugs.
  • Antimicrobial Activity : The presence of the thiol group enhances the biological interactions of these compounds, suggesting potential use in antimicrobial therapies.

Catalysis

The ability of the triazole ring to coordinate with transition metals opens avenues for:

  • Metal-Based Catalysis : The compound can stabilize metal ions, which may enhance the efficiency and selectivity of metal-catalyzed reactions. This application is particularly relevant in organic synthesis where metal catalysts are often employed.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and π-π interactions, modulating their activity and function.

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

Triazole-3-thiol derivatives are widely studied as corrosion inhibitors due to their ability to adsorb onto metal surfaces via sulfur and nitrogen atoms. Key analogs include:

Compound Name Substituents Application (Metal/Medium) Inhibition Efficiency (%) Key Findings References
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 3-Pyridyl at position 5 AA6061 Al alloy in 0.1 M HCl 72–85 Mixed-type inhibitor; efficiency depends on concentration and adsorption strength
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-Chlorophenoxy methyl at position 5 6061 Al alloy in HCl 89–92 Predominantly anodic inhibition; validated by electrochemical studies
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 4-Chlorophenyl at position 5 Plant auxin biosynthesis inhibition N/A Inhibits YUC flavin monooxygenases, reducing indole-3-acetic acid (IAA) levels

Key Observations :

  • Substituent Position : The ortho-substituted ethoxyphenyl group in the target compound may reduce adsorption efficiency compared to para-substituted analogs (e.g., 4-chlorophenyl) due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance corrosion inhibition by increasing adsorption strength, whereas electron-donating groups (e.g., -OCH₃) may prioritize biological interactions .
Antimicrobial and Antifungal Agents
Compound Name Substituents Activity MIC (µg/mL) or IC₅₀ Key Findings References
5-(Furan-2-yl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol Furan-2-yl and Schiff base linkage Antibacterial (B. subtilis, E. coli) 12.5–25 Synergistic effect of triazole-thiol and Schiff base enhances membrane disruption
5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives Pyrazinyl at position 5 Antileishmanial (L. donovani) IC₅₀: 79.0 Outperformed sodium stibogluconate (IC₅₀: 490.0 µM)
4-(Cyclopent-1-en-3-ylamino)-5-(arylhydrazinyl)-4H-1,2,4-triazole-3-thiol Cyclopentenyl and arylhydrazine Antiviral (SARS-CoV-2 helicase) IC₅₀: <10 µM Dual inhibition of viral replication and host cell entry

Key Observations :

  • Schiff Base Modifications: Incorporation of azomethine bridges (e.g., in fluorinated derivatives) improves lipophilicity and target binding, as seen in fluorinated benzaldehyde-linked analogs with MIC values of 2.8–21.7 µM against P. aeruginosa .
  • Substituent Flexibility : The ethoxyphenyl group in the target compound may enhance bioavailability compared to pyridyl or chlorophenyl analogs, though direct evidence is lacking .

Enzyme Inhibition and Structural Optimization

Triazole-3-thiols are potent enzyme inhibitors due to their metal-chelating and hydrogen-bonding capabilities:

  • YUC Flavin Monooxygenase Inhibition: Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) reduces auxin biosynthesis by competing with the natural substrate indole-3-pyruvic acid (IPA) .
  • Thymidine Phosphorylase Inhibition: Quinoxaline-linked triazole-3-thiol derivatives (e.g., 5-(quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol) show IC₅₀ values <50 µM, attributed to π-π stacking and sulfur-mediated interactions .

Structural Insights :

  • The 2-ethoxyphenyl group may hinder enzyme binding compared to smaller substituents (e.g., methyl or halogens) but could improve selectivity for eukaryotic targets .

Biological Activity

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound belongs to the triazole family, characterized by the presence of a triazole ring and a thiol group. The synthesis typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide or other thiol precursors under controlled conditions. This process yields the desired triazole-thiol structure with varying substituents that can influence biological activity.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that derivatives of this compound can inhibit bacterial growth effectively, suggesting its potential use in treating bacterial infections .

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for further exploration in antifungal drug development .

Anticancer Activity

The anticancer properties of this compound have been a focal point in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. For example, one study reported significant growth inhibition at concentrations as low as 10 µM using the MTT assay method .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-15 (Colorectal)8.5
MDA-MB-231 (Breast)6.7
A549 (Lung)12.0

This table summarizes the IC50 values of the compound against different cancer cell lines, indicating its efficacy as an anticancer agent.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Studies have demonstrated that it can modulate inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The presence of specific substituents on the triazole ring appears to enhance these effects .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation and inflammation.
  • Interaction with Nucleic Acids : It may also interfere with nucleic acid synthesis or function, contributing to its anticancer properties.
  • Cytokine Modulation : By affecting cytokine release, it plays a role in regulating immune responses and inflammation .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assessment : In a clinical setting, compounds similar to this compound were tested against human cancer cell lines with promising results indicating their potential as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and what key reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors under basic conditions. For example, Schiff base derivatives can be prepared by reacting the triazole-thiol core with aldehydes (e.g., 4-phenoxybenzaldehyde) in ethanol with glacial acetic acid as a catalyst . Microwave-assisted synthesis using systems like Milestone Flexi Wave significantly reduces reaction time and improves purity, as demonstrated for analogous triazole-thiol derivatives . S-alkylation reactions require polar aprotic solvents (e.g., DMF) and bases like cesium carbonate to deprotonate the thiol group, enabling efficient coupling with alkyl halides .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR spectroscopy (400 MHz in DMSO-d₆) identifies proton environments, particularly the thiol (-SH) resonance and ethoxyphenyl substituents .
  • Elemental analysis (e.g., Elementar Vario L cube) validates empirical formulas with <0.4% deviation .
  • LC-MS and chromatomass spectrometry confirm molecular ion peaks and detect impurities .
  • Gas chromatography (e.g., Agilent 7890B) ensures reaction completeness and compound individuality .

Q. What common derivatives are synthesized from this compound, and what functionalization strategies are employed?

  • Methodological Answer :

  • Alkylated derivatives : S-alkylation with alkyl halides or α-halo ketones in basic media introduces thioether linkages .
  • Mannich bases : Condensation with formaldehyde and secondary amines under acidic/basic conditions adds aminomethyl groups .
  • Schiff bases : Reaction with aldehydes/ketones forms hydrazone-tethered hybrids, useful for antimicrobial studies .

Advanced Research Questions

Q. How can computational methods predict the biological activity and pharmacokinetics of derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) model electronic properties and reactivity, aiding in understanding redox behavior .
  • Molecular docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., COX-2 or mycobacterial enzymes) .
  • ADME prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability, prioritizing compounds with drug-like properties .

Q. How should researchers address contradictory results in pharmacological screening of derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). For example, tuberculostatic activity of triazole-thiols remains consistent across pH 6.5–7.1, suggesting pH-independent mechanisms . To resolve discrepancies:

  • Repeat assays under controlled conditions (fixed pH, temperature).
  • Validate via orthogonal methods (e.g., in vitro cytotoxicity + in silico toxicity prediction) .
  • Analyze structure-activity relationships (SAR) to isolate critical substituents .

Q. How does pH influence the biological activity of this compound, and how is this experimentally evaluated?

  • Methodological Answer : pH stability studies involve incubating the compound in buffers (e.g., phosphate buffer pH 6.5–7.4) and monitoring degradation via HPLC. Biological activity is tested in parallel at each pH using microbial growth inhibition assays (e.g., Mycobacterium tuberculosis H37Rv) .

Q. What challenges arise in optimizing S-alkylation reactions, and how are they mitigated?

  • Methodological Answer : Challenges include thiol oxidation and low nucleophilicity. Strategies:

  • Use inert atmospheres (N₂/Ar) to prevent disulfide formation .
  • Employ strong bases (e.g., Cs₂CO₃) to deprotonate thiols and enhance reactivity .
  • Microwave irradiation accelerates reactions, minimizing side products .

Q. How do oxidation conditions affect the formation of disulfide derivatives?

  • Methodological Answer : Oxidation with iodine/KI at room temperature yields disulfides, while heating or microwave irradiation promotes unexpected byproducts (e.g., ring-opened species). Controlled stoichiometry (2:1 thiol:I₂) and low temperatures are critical for selective disulfide synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.